molecular formula C11H13FO2 B13196562 [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol

[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol

Katalognummer: B13196562
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: KPDQZQXOZLBNLH-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of [(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities or receptor functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

[(2R,4R)-4-(2-fluorophenyl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H13FO2/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1

InChI-Schlüssel

KPDQZQXOZLBNLH-DTWKUNHWSA-N

Isomerische SMILES

C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2F

Kanonische SMILES

C1C(COC1CO)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.